Isophthalaldehyde

Solution Chemistry Electrochemistry Aldehyde Reactivity

Isophthalaldehyde (CAS 626-19-7) is the meta-substituted aromatic dialdehyde of choice when aqueous reactivity, topological control, or soluble polymer architectures are paramount. Unlike terephthalaldehyde (~50% hydrated), isophthalaldehyde remains >97% free aldehyde in water, eliminating excess reagent and dehydration steps for imine/hydrazone condensations. Its 120° bond angle enables dual-pore 2D COFs, soluble unimolecular PEI nanoparticles for gene delivery, and predictably lower Mw polymers (3.5×10³ vs. 6.7×10³) for coatings and films. Procure with confidence for stoichiometric, aqueous-compatible cross-linking.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 626-19-7
Cat. No. B049619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophthalaldehyde
CAS626-19-7
Synonyms1,3-Benzenedicarboxaldehyde;  1,3-Benzenedialdehyde;  1,3-Diformylbenzene;  3-Formylbenzaldehyde;  Benzene-1,3-dicarbaldehyde;  Isophthaldialdehyde;  NSC 5092;  m-Benzenedialdehyde;  m-Benzenedicarbaldehyde;  m-Benzenedicarboxaldehyde;  m-Diformylbenzene;  m-Fo
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=O)C=O
InChIInChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
InChIKeyIZALUMVGBVKPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.7X10+3 mg/L at 25 °C (est)
Slightly soluble in water
Slightly soluble in ethyl ether, chloroform;  very soluble in ethanol;  soluble in acetone, benzene

Structure & Identifiers


Interactive Chemical Structure Model





Isophthalaldehyde (CAS 626-19-7) | C8H6O2 Technical Properties & Comparative Procurement Data for R&D Selection


Isophthalaldehyde (CAS 626-19-7, 1,3-benzenedicarboxaldehyde) is a meta-substituted aromatic dialdehyde with a molecular weight of 134.13 g/mol and a melting point range of 87–92°C . It is one of three isomeric benzenedicarboxaldehydes, alongside ortho-phthalaldehyde (1,2-substituted) and terephthalaldehyde (1,4-substituted) [1]. The compound exhibits a maximum UV absorption at 330 nm in methanol and a water solubility of approximately 2,700 mg/L at 25°C . As a bifunctional aldehyde building block, isophthalaldehyde serves as a key monomer for specialty polyesters, polyimines, Schiff base polymers, and covalent organic frameworks (COFs) [1]. However, its procurement value relative to closely related analogs hinges on quantifiable differences in solution chemistry, polymerization behavior, and cross-linking performance—not merely its structural classification.

Why Isophthalaldehyde Cannot Be Substituted with Terephthalaldehyde or Ortho-Phthalaldehyde Without Altered Performance


Although isophthalaldehyde, terephthalaldehyde, and ortho-phthalaldehyde share the identical molecular formula C8H6O2, their solution-state behavior and reactivity diverge markedly. The degree of covalent hydration—the equilibrium between the free aldehyde and the geminal diol form in aqueous media—varies dramatically across the three isomers [1]. This hydration equilibrium directly impacts availability of the reactive carbonyl for condensation, imine formation, and electrochemical transformations. Furthermore, the meta-substitution pattern of isophthalaldehyde (120° bond angle between reactive vectors) produces polymer chain architectures and cross-linking topologies fundamentally distinct from the linear para-substituted terephthalaldehyde or the chelating ortho-substituted phthalaldehyde [2]. Procurement decisions predicated solely on cost or availability without accounting for these isomer-specific quantitative differences will yield materials with altered molecular weight distributions, porosity, or cross-linking density—outcomes that cannot be compensated for by simple stoichiometric adjustments.

Isophthalaldehyde vs. Terephthalaldehyde & Ortho-Phthalaldehyde: Quantitative Differentiation Evidence for Scientific Selection


Aqueous Hydration Equilibrium: Isophthalaldehyde Shows Negligible Hydration vs. 50% Monohydration for Terephthalaldehyde

Polarographic current–voltage curves and spectrophotometric analysis reveal that isophthalaldehyde undergoes negligible covalent hydration in aqueous solution, with less than 3% of either formyl group hydrated [1][2]. In contrast, terephthalaldehyde exists approximately 50% in the monohydrated geminal diol form under identical aqueous conditions, while ortho-phthalaldehyde exists in three interconverting species (unhydrated, monohydrated, and cyclic hemiacetal) [1]. This hydration equilibrium directly determines the concentration of free reactive aldehyde available for condensation, imine formation, or electrochemical reduction. The biradical reduction pathway of isophthalaldehyde in acidic media proceeds via a diprotonated form that yields a heterogeneous process at the electrode surface, a mechanism not shared by the other isomers due to their differing hydration states [1].

Solution Chemistry Electrochemistry Aldehyde Reactivity Hydration Equilibrium

Polymer Molecular Weight in Tandem Polymerization: Isophthalaldehyde Yields Lower Mw than Terephthalaldehyde Due to Cyclic Oligomer Formation

In tandem polymerization combining cyclotrimerization and the Tishchenko reaction using 2-chloroethyl vinyl ether (CEVE) as the comonomer with an EtAlCl2/Al(OiPr)3 catalyst system, isophthalaldehyde (IPA) produced poly(CEVE-co-IPA) with a weight-average molecular weight (Mw) of 3.5 × 10^3, whereas terephthalaldehyde (TPA) under identical optimized conditions yielded poly(CEVE-co-TPA) with an Mw of 6.7 × 10^3 [1]. The lower molecular weight observed with isophthalaldehyde is attributed to increased formation of cyclic oligomers, a direct consequence of the meta-substitution geometry that favors intramolecular cyclization over chain extension [1]. Both polymer types contain cyclic acetal and ester structures in the main chain that undergo selective hydrolysis under acidic and alkaline conditions, respectively [1].

Polymer Chemistry Tishchenko Reaction Cyclotrimerization Molecular Weight Control

COF Pore Architecture: Isophthalaldehyde-Derived C2v Vertex Enables Periodically Heterogeneous Dual-Pore Structures

The C2v symmetry of isophthalaldehyde-derived vertices (specifically 5-(4-formylphenyl)isophthalaldehyde) enables a desymmetrized vertex design strategy that produces 2D covalent organic frameworks (HP-COF-1 and HP-COF-2) with periodically heterogeneous dual-pore structures—a feature not accessible using symmetrically substituted building blocks such as terephthalaldehyde (D2h symmetry) [1][2]. Powder X-ray diffraction (PXRD) patterns and computer modeling, together with pore size distribution analysis, confirm that each resulting COF exhibits two distinctively different hexagonal pores [1]. The materials exhibit high specific surface areas characteristic of crystalline COFs and were successfully synthesized under both solvothermal and microwave heating conditions [2]. This architectural control arises directly from the meta-positioned formyl groups of the isophthalaldehyde core, which introduce a 120° kink angle that disrupts regular hexagonal tiling.

Covalent Organic Frameworks Porous Materials Gas Adsorption Reticular Chemistry

Cross-Linking Topology in Branched PEI: Isophthalaldehyde Yields Soluble Unimolecular Nanoparticles vs. Intermolecular Aggregates with Linear Dialdehydes

Cross-linking of branched polyethylenimine (PEI, MW = 25 kDa) with isophthalaldehyde in aqueous solution near physiological pH yields exclusively intramolecular cross-linked unimolecular nanoparticles, as evidenced by dynamic light scattering (QELS) showing decreased particle size with increased cross-linking, and organic-aqueous liquid-liquid extraction confirming retention of solubility [1]. Proton NMR monitoring revealed broadening of the isophthalaldehyde aldehyde resonance as cross-linking progressed, and the percentage of extractable isophthalaldehyde decreased with reaction time, confirming stable imine bond formation [1]. The meta-substitution geometry of isophthalaldehyde (120° bond angle) directs both aldehyde groups toward reaction with amines within the same branched PEI molecule, preventing intermolecular chain coupling that would otherwise yield insoluble macroscopic aggregates [1].

Polymer Cross-Linking Nanoparticle Synthesis Gene Delivery Bioconjugation

Thermal Stability of Polyimines: Isophthalaldehyde-Derived PIMs Exhibit T_g Range of 104–189°C and T_d10% >268°C in Air

Polymers of intrinsic microporosity (PIMs) synthesized using isophthalaldehyde-derived building blocks exhibit high thermal resistance, with glass transition temperatures (T_g) ranging from 104°C to 189°C and 10% weight loss temperatures (T_d10%) exceeding 268–390°C in air and 310–430°C under nitrogen atmosphere [1]. Thermogravimetric analysis coupled with differential scanning calorimetry (TG-DSC) under air flux with a temperature ramp of 5°C/min from ambient to 600°C confirms these stability parameters . While this thermal performance is representative of the broader PIM class rather than an isomer-specific differentiation, it establishes the thermal operating window for isophthalaldehyde-containing materials in high-temperature applications such as gas separation membranes and adsorbents [1].

Polymers of Intrinsic Microporosity Thermal Analysis Membrane Materials High-Temperature Polymers

Polyester Synthesis via Tishchenko Reaction: Isophthalaldehyde Copolymerizes with Terephthalaldehyde to Yield Random Copolymer Architecture

Terephthalaldehyde (TPA) and isophthalaldehyde (IPA) were polymerized with the ethylmagnesium bromide-(−)-sparteine (EtMgBr-Sp) complex and aluminum alkoxides as catalysts to obtain polyesters through the Tishchenko reaction [1]. The polyester prepared from TPA was characterized by IR, FD mass, 1H and 13C NMR spectroscopies, and was identified as a random copolymer composed of oxycarbonyl-1,4-phenylenemethylene and terephthaloyloxymethylene-1,4-phenylenemethyleneoxy units [1]. The polyesters possessed terminal formyl groups that enabled further chain extension polymerization with the same catalyst system [1]. Notably, isophthalaldehyde can be copolymerized with TPA to introduce kinked meta-linkages that disrupt crystallinity and modulate solubility relative to wholly para-linked TPA homopolymers [1].

Polyester Synthesis Tishchenko Reaction Copolymerization Organometallic Catalysis

Isophthalaldehyde Procurement: Validated R&D and Industrial Application Scenarios Based on Quantitative Differentiation


Aqueous-Phase Bioconjugation and Diagnostic Reagent Formulation

In aqueous formulations where aldehyde-amine condensation is required, isophthalaldehyde offers a decisive advantage over terephthalaldehyde due to its negligible covalent hydration (<3% vs. ~50% for terephthalaldehyde) [1]. This ensures near-stoichiometric availability of reactive carbonyl groups for imine or hydrazone formation, eliminating the need for excess reagent or dehydration steps. Applications include protein cross-linking, antibody conjugation, and diagnostic probe synthesis where aqueous compatibility and predictable stoichiometry are critical.

Synthesis of Hierarchically Porous Covalent Organic Frameworks (COFs)

Isophthalaldehyde derivatives with C2v symmetry enable the rational design of 2D COFs exhibiting periodically heterogeneous dual-pore architectures [1]. This topological control cannot be achieved with symmetric terephthalaldehyde-based vertices. Applications include selective gas adsorption and separation, heterogeneous catalysis with compartmentalized active sites, and molecular sieving membranes where bimodal pore size distributions confer unique transport selectivity.

Preparation of Soluble Unimolecular Polymer Nanoparticles for Drug and Gene Delivery

The meta-substitution geometry of isophthalaldehyde directs intramolecular cross-linking of branched polyethylenimine (PEI), producing soluble unimolecular nanoparticles without macroscopic aggregation [1]. This property is critical for non-viral gene delivery vectors, therapeutic nanoparticle formulations, and bioconjugate carriers where well-defined hydrodynamic size and colloidal stability are required for in vivo administration.

Controlled Molecular Weight Polymer Synthesis via Tandem Cyclotrimerization-Tishchenko Polymerization

When lower molecular weight polymers with enhanced solubility or processability are desired, isophthalaldehyde provides a predictable reduction in Mw compared to terephthalaldehyde under identical polymerization conditions (Mw 3.5 × 10^3 vs. 6.7 × 10^3) [1]. This enables access to oligomeric or low-Mw materials suitable for coatings, adhesives, and solution-processable films without requiring altered catalyst loading, temperature, or reaction time.

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